molecular formula C24H20N2O2S2 B2654784 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone CAS No. 478080-81-8

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone

Cat. No.: B2654784
CAS No.: 478080-81-8
M. Wt: 432.56
InChI Key: AXSVOVWVUFSSNV-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl sulfanyl with 2-phenyl-5-pyrimidinyl sulfone under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl sulfone: Similar in structure but lacks the pyrimidine ring.

    2-Phenyl-5-pyrimidinyl sulfone: Similar but without the 4-methylphenyl sulfanyl group.

    4-Methylphenyl 4-[(4-methylphenyl)sulfinyl]-2-phenyl-5-pyrimidinyl sulfone: An oxidized derivative of the target compound.

Uniqueness

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone is unique due to its combination of a pyrimidine ring with phenyl and methylphenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c1-17-8-12-20(13-9-17)29-24-22(30(27,28)21-14-10-18(2)11-15-21)16-25-23(26-24)19-6-4-3-5-7-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSVOVWVUFSSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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